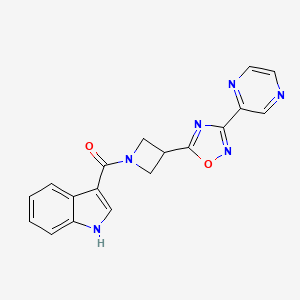

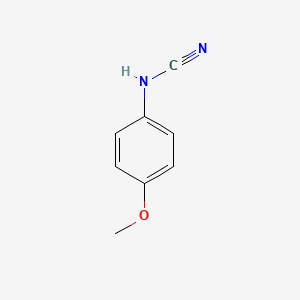

(4-Methoxyphenyl)cyanamide

説明

“(4-Methoxyphenyl)cyanamide” is a chemical compound with the IUPAC name this compound . It is a brown solid .

Synthesis Analysis

The synthesis of “this compound” involves a one-pot cascade process for the transformation of aldehydes to cyanamides . The general procedure involves the use of NH2OH, CH3CN, Et3N, and SO2F2 . The yields of the products referred to isolated yields purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C NMR spectroscopy . The chemical shifts are reported in parts per million (ppm) relative to a residual undeuterated solvent as an internal reference .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using a chemical reaction network and a parameter set of the reaction rate constants . This allows for a detailed time evolution of each molecular species .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as Atomic Force Microscopy (AFM) and Raman/Photoluminescence spectrometer . These techniques enable true colocalized measurements of physical and chemical properties .Safety and Hazards

作用機序

Target of Action

Related compounds such as cyanamide have been shown to interact with proteins like cathepsin k and carbonic anhydrase 2 . These proteins play crucial roles in various biological processes, including protein degradation and pH regulation .

Mode of Action

It’s known that cyanamide compounds can interact with their targets, leading to changes in the target’s function . For instance, 4-Methoxyamphetamine, a compound with a similar structure, acts as a potent and selective serotonin releasing agent .

Biochemical Pathways

For example, hydrogen cyanide, a related compound, has been linked to the cytokinin pathway, the jasmonate pathway, and the hydrogen cyanide pathway . These pathways are involved in various biological processes, including cell division, stress responses, and metabolic processes .

Pharmacokinetics

The optimization of these properties is crucial for the success of a drug . The ADME profile can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy .

Result of Action

For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, a synthetic salidroside analog, has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature-dependent processes like bud dormancy release in perennial woody plants are heavily affected by climate change . .

特性

IUPAC Name |

(4-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQESBGXIUZCUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)